I942 was identified through a series of studies focused on developing selective modulators for EPAC1, which plays a crucial role in various cellular signaling pathways. The compound is part of a broader class of N-acylsulfonamide derivatives and has been shown to selectively stimulate EPAC1 without affecting EPAC2 or protein kinase A (PKA) activities . Its classification as a partial agonist indicates that it activates the receptor but does not elicit the full response that a full agonist would.
The synthesis of I942 involves several key steps that are typically conducted under controlled laboratory conditions to ensure purity and efficacy. The general methods for synthesizing I942 include:
Specific parameters such as temperature, reaction time, and concentrations of reactants are crucial for achieving high yields and purity .
The molecular structure of I942 can be characterized by its unique arrangement of atoms, which includes:
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been utilized to elucidate the three-dimensional conformation of I942, confirming its ability to mimic cyclic adenosine monophosphate (cAMP) in binding interactions .
I942 participates in various chemical reactions, particularly those involving protein interactions. Key reactions include:
The kinetics of these reactions can be analyzed using fluorescence assays that measure changes in binding affinities under varying conditions .
The mechanism of action for I942 involves:
This selective activation profile makes I942 a promising candidate for therapeutic interventions targeting inflammation-related disorders.
I942 exhibits several notable physical and chemical properties:
These properties are essential for understanding how I942 behaves in biological systems and its potential as a therapeutic agent .
I942 has several scientific applications, including:
Exchange Proteins Activated by cAMP (EPAC1 and EPAC2) constitute a distinct family of intracellular sensors that translate fluctuations in the ubiquitous second messenger cyclic AMP (cAMP) into specific cellular responses. Unlike the classical cAMP effector protein kinase A (PKA), EPAC proteins function as guanine nucleotide exchange factors (GEFs) specifically targeting the small GTPases Rap1 and Rap2 [8]. Activation occurs when cAMP binds to the cyclic nucleotide-binding domain (CNBD) within the regulatory region of EPAC proteins. This binding induces a substantial conformational change that relieves autoinhibition of the catalytic CDC25 homology domain (CDC25-HD), enabling GDP/GTP exchange on Rap1/2 [3] [8]. The resulting GTP-bound Rap proteins subsequently regulate diverse downstream effectors controlling critical processes including cell adhesion, exocytosis, cellular differentiation, and gene expression [1] [8]. EPAC1 and EPAC2, while structurally similar, exhibit distinct expression patterns: EPAC1 is ubiquitously expressed with prominence in vascular endothelium, kidney, and heart, whereas EPAC2 expression is more restricted to the brain, pancreas, and adrenal glands [8]. This differential expression, coupled with structural variations (EPAC2 possesses an additional low-affinity N-terminal CNBD), underpins their non-redundant biological functions [3] [8].
EPAC1 activation elicits potent anti-inflammatory effects, particularly within vascular endothelial cells (VECs), positioning it as a key regulator of vascular homeostasis and a promising target for inflammatory cardiovascular diseases like atherosclerosis. A pivotal mechanism involves the cAMP-EPAC1-dependent induction of the Suppressor of Cytokine Signaling 3 (SOCS3) gene [1] [2]. SOCS3 protein functions as a critical negative feedback regulator of cytokine signaling, particularly the Interleukin-6 (IL-6) JAK/STAT3 pathway. Upon induction by EPAC1 activation, SOCS3 binds to the gp130 subunit of the IL-6 receptor complex or directly to JAK kinases, inhibiting JAK activity and preventing STAT3 phosphorylation, dimerization, and nuclear translocation [2] [3]. This effectively blocks IL-6 trans-signaling-driven pro-inflammatory gene expression, including key mediators like Vascular Cell Adhesion Molecule 1 (VCAM1), Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), and Vascular Endothelial Growth Factor (VEGF) [2] [6]. Consequently, EPAC1 activation inhibits monocyte adhesion to activated endothelium, a crucial early step in atherogenesis [2] [3].
Beyond inflammation, EPAC1 intersects with metabolic regulation. Evidence links EPAC1/SOCS3 signaling to pathways implicated in insulin resistance and energy balance. SOCS3 can inhibit insulin receptor (IR) signaling by targeting Insulin Receptor Substrate 1 (IRS-1) for proteasomal degradation, disrupting downstream signaling to PI3K and ERK pathways [1]. Furthermore, EPAC1 activation has been observed in pancreatic β-cells and adipocytes, suggesting roles in insulin secretion, leptin signaling, and adipocyte function [1] [8]. Dysregulation of EPAC1/SOCS3 signaling may therefore contribute to the development of type 2 diabetes and metabolic syndrome [1].
Traditional strategies to elevate intracellular cAMP (e.g., PDE inhibitors, forskolin) or use of cAMP analogs activate multiple cAMP effector pathways simultaneously (PKA, EPAC1, EPAC2, CNG channels). This lack of isoform selectivity often leads to undesirable side effects. For instance, cAMP analogs or PDE inhibitors can cause cardiac arrhythmias, nausea, and hypotension [3] [8]. Furthermore, existing EPAC-targeting cAMP analogs like 8-pCPT-2'-O-Me-cAMP ("007") exhibit incomplete selectivity and suboptimal pharmacological properties (e.g., susceptibility to phosphodiesterase degradation, poor membrane permeability) [8]. Crucially, EPAC1 and EPAC2 often mediate opposing physiological effects; for example, EPAC2 activation in cardiomyocytes can promote arrhythmias, whereas EPAC1 activation generally conveys protective effects [3] [8]. Therefore, developing EPAC1-selective, non-cyclic nucleotide (NCN) agonists like I942 offers significant advantages:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7